5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1251687-34-9
VCID: VC5875432
InChI: InChI=1S/C20H17FN4O5/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-22-16(30-25-19)10-17-23-24-20(29-17)11-4-6-13(21)7-5-11/h4-9H,10H2,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F
Molecular Formula: C20H17FN4O5
Molecular Weight: 412.377

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

CAS No.: 1251687-34-9

Cat. No.: VC5875432

Molecular Formula: C20H17FN4O5

Molecular Weight: 412.377

* For research use only. Not for human or veterinary use.

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole - 1251687-34-9

Specification

CAS No. 1251687-34-9
Molecular Formula C20H17FN4O5
Molecular Weight 412.377
IUPAC Name 2-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C20H17FN4O5/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-22-16(30-25-19)10-17-23-24-20(29-17)11-4-6-13(21)7-5-11/h4-9H,10H2,1-3H3
Standard InChI Key WJNVTTZAMONOMY-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features two distinct oxadiazole rings: a 1,3,4-oxadiazole unit substituted with a 4-fluorophenyl group and a methyl-linked 1,2,4-oxadiazole ring attached to a 3,4,5-trimethoxyphenyl group. This dual-oxadiazole framework contributes to its planar geometry and electron-deficient nature, facilitating interactions with biological targets .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1251687-34-9
Molecular FormulaC20_{20}H17_{17}FN4_4O5_5
Molecular Weight412.377 g/mol
IUPAC Name2-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Hydrogen Bond Acceptors9
Rotatable Bonds5
Topological Polar Surface Area86.7 Ų

The fluorine atom at the para position of the phenyl ring enhances electronegativity, while the methoxy groups on the trimethoxyphenyl moiety improve lipophilicity, critical for membrane permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting from precursor hydrazides and acyl chlorides. A representative route includes:

  • Formation of 1,3,4-oxadiazole core: Cyclocondensation of 4-fluorobenzohydrazide with ethyl chlorooxoacetate in ethanol under reflux.

  • Methylation and coupling: Reaction with 3,4,5-trimethoxybenzoyl chloride in dimethylformamide (DMF) catalyzed by triethylamine, followed by purification via column chromatography .

Key Reaction Conditions

  • Temperature: 80–100°C

  • Solvents: Ethanol, DMF

  • Catalysts: Triethylamine, sodium ethoxide

Analytical Characterization

Structural validation employs advanced spectroscopic techniques:

  • FT-IR Spectroscopy: Peaks at 1733 cm1^{-1} (C=O stretch), 1615 cm1^{-1} (C=N stretch), and 1250 cm1^{-1} (C-O-C ether linkage) .

  • NMR Spectroscopy:

    • 1^1H NMR (DMSO-d6_6): δ 3.82 (s, 9H, OCH3_3), 4.46 (s, 2H, CH2_2), 7.29–7.39 (m, 4H, Ar-H) .

    • 13^{13}C NMR: Signals at 165.2 ppm (C=O), 152.1 ppm (oxadiazole C=N) .

  • Mass Spectrometry: Molecular ion peak at m/z 412.377 (M+^+).

Physicochemical and Pharmacokinetic Profiles

Solubility and Partitioning

Table 2: Pharmacokinetic Predictions

ParameterValue
logP (Partition Coefficient)3.92
logD (Distribution Coefficient)3.92
Polar Surface Area86.7 Ų
Hydrogen Bond Donors0
Blood-Brain Barrier PenetrationLow

Metabolic Stability

In vitro studies predict hepatic metabolism via cytochrome P450 enzymes, with demethylation of methoxy groups as the primary pathway. Glucuronidation may further enhance excretion .

Biological Activities and Mechanisms

Anticancer Activity

Oxadiazoles are known tubulin polymerization inhibitors, disrupting mitosis in cancer cells. The trimethoxyphenyl group in this compound mimics colchicine-site binders, implicating potential efficacy against multidrug-resistant tumors . Preliminary screening in the ChemDiv Anti-Aging Library highlights its inclusion in cancer-targeted assays, though IC50_{50} values remain undisclosed .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows derivatization at multiple sites:

  • Fluorophenyl ring: Introduction of electron-withdrawing groups to enhance target affinity.

  • Trimethoxyphenyl unit: Replacement with heteroaromatic rings to modulate solubility .

Screening Libraries

Included in ChemDiv’s Anti-Aging Library (44,940 compounds) and SmartTM Library (51,161 compounds), it is prioritized for assays targeting:

  • Kinase inhibition

  • Epigenetic modulation

  • Immune checkpoint regulation .

Challenges and Future Directions

Synthetic Scalability

Current yields (75–81%) require optimization for industrial-scale production. Microwave-assisted synthesis and flow chemistry may reduce reaction times and improve purity .

Toxicity Profiling

No in vivo toxicity data are available. Future studies must address hepatotoxicity risks associated with methoxy group metabolism .

Target Identification

Proteomic studies using affinity chromatography and CRISPR screening could elucidate molecular targets, guiding structure-based drug design .

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